2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine
Overview
Description
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl group at the 2-position and a methyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with 4-methoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired imidazo[1,2-a]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a lead compound in drug discovery programs, particularly for its potential as a selective inhibitor of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)pyridine: This compound lacks the imidazo[1,2-a]pyridine core but shares the 4-methoxyphenyl group.
7-Methylimidazo[1,2-a]pyridine: This compound lacks the 4-methoxyphenyl group but retains the imidazo[1,2-a]pyridine core with a methyl group at the 7-position.
2-Phenylimidazo[1,2-a]pyridine: This compound has a phenyl group instead of a 4-methoxyphenyl group at the 2-position.
Uniqueness
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine is unique due to the combination of the 4-methoxyphenyl group and the imidazo[1,2-a]pyridine core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-7-8-17-10-14(16-15(17)9-11)12-3-5-13(18-2)6-4-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFVSLMOLHCTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325648 | |
Record name | 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780521 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65964-63-8 | |
Record name | 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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